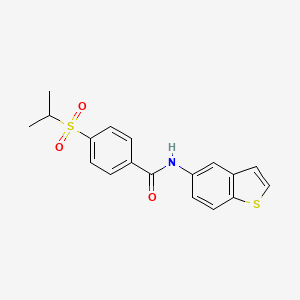

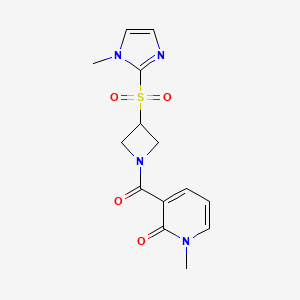

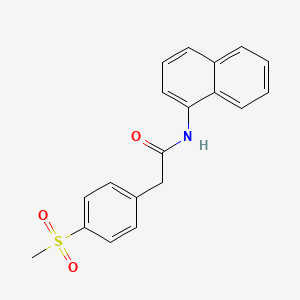

N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that is responsible for the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.

科学的研究の応用

Remote Sulfonylation of Aminoquinolines : Chengcai Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process utilizes environmentally friendly sodium sulfinates as sulfide sources and produces less odorous and more environmentally friendly byproducts compared to previous methods (Xia et al., 2016).

Synthesis of Benzothienoquinolines : Michał Nowacki and K. Wojciechowski (2017) synthesized benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes, which react with nitrobenzene derivatives to form benzothienoquinolines. This demonstrates the potential of using these compounds in synthesizing novel organic compounds (Nowacki & Wojciechowski, 2017).

Anticancer Evaluation of Naphthoquinone Derivatives : P. Ravichandiran et al. (2019) explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against various human cancer cell lines, suggesting their potential use in cancer treatment (Ravichandiran et al., 2019).

Inhibitors of Carbonic Anhydrase Isoenzymes : C. Supuran et al. (2013) synthesized and assayed three aromatic sulfonamides as inhibitors of four carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory concentrations and demonstrated potential for therapeutic applications (Supuran et al., 2013).

Copper-Catalyzed Amidation and Imidation of Alkanes : B. L. Tran et al. (2014) reported on copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides, leading to the formation of N-alkyl products. This study provides insights into the potential for chemical modifications and functionalizations of alkanes (Tran et al., 2014).

Synthesis of Carboxylic Acid Hydrazides : V. Horishny and V. Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid. This reaction, conducted in water, aligns with green chemistry principles and offers nearly quantitative yields (Horishny & Matiychuk, 2020).

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-12(2)24(21,22)16-6-3-13(4-7-16)18(20)19-15-5-8-17-14(11-15)9-10-23-17/h3-12H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFATKBDDYIDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)